molecular formula C10H9IN2S B7645465 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine

4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B7645465
M. Wt: 316.16 g/mol
InChI Key: LCXLEWNYHDXUAM-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-N-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles It features a thiazole ring substituted with a 4-iodophenyl group and an N-methyl group

Properties

IUPAC Name

4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXLEWNYHDXUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using 4-iodophenylboronic acid and a suitable thiazole derivative.

    N-Methylation: The final step involves the methylation of the nitrogen atom on the thiazole ring, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine substituent, converting it to a hydrogen atom or other functional groups.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with various nucleophiles through reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Iodophenyl)-N-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it could bind to DNA or proteins, affecting cellular processes.

    Material Science: The compound’s electronic properties can be exploited in the design of new materials for electronic devices.

Comparison with Similar Compounds

  • 4-Iodophenol
  • 4-Iodo-N,N-dimethylaniline
  • Para-Iodoamphetamine
  • 4-Iodobenzoic acid

Comparison: 4-(4-Iodophenyl)-N-methyl-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the 4-iodophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective.

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